molecular formula C12H9NO4S2 B2766953 2-(4-methoxyphenyl)thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide CAS No. 946293-88-5

2-(4-methoxyphenyl)thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide

Cat. No.: B2766953
CAS No.: 946293-88-5
M. Wt: 295.33
InChI Key: AHHPQGSYMRCOFO-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide is a heterocyclic compound that features a thieno[2,3-d]isothiazole core structure This compound is characterized by the presence of a methoxyphenyl group at the 2-position and a sulfone group at the 1,1-dioxide position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with 4-methoxybenzoyl chloride to form the intermediate 2-(4-methoxyphenyl)thieno[2,3-d]isothiazole. This intermediate is then oxidized using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid to yield the final product, this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the sulfone group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the thieno[2,3-d]isothiazole core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles such as amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring or the thieno[2,3-d]isothiazole core.

Scientific Research Applications

2-(4-Methoxyphenyl)thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methoxyphenyl)thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide is unique due to its specific substitution pattern and the presence of the sulfone group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(4-methoxyphenyl)-1,1-dioxothieno[2,3-d][1,2]thiazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO4S2/c1-17-9-4-2-8(3-5-9)13-12(14)11-10(6-7-18-11)19(13,15)16/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHHPQGSYMRCOFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(S2(=O)=O)C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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